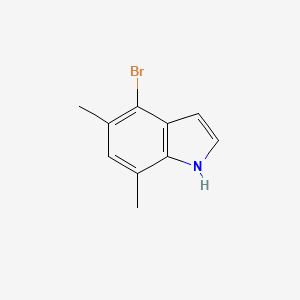

4-Bromo-5,7-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYFCJCFLFZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694632 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-53-2 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-5,7-dimethyl-1H-indole: A Strategic Technical Guide

Topic: Synthesis of 4-Bromo-5,7-dimethyl-1H-indole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

The 4-bromo-5,7-dimethyl-1H-indole scaffold (CAS: 1167056-53-2) represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Aurora, FLT3) and CNS-active agents.[1] The 4-bromo handle serves as a critical orthogonal vector for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the indole core while retaining the lipophilic 5,7-dimethyl footprint.

This guide details the Bartoli Indole Synthesis as the "Gold Standard" route. Unlike the Leimgruber-Batcho or Fischer sequences, which often struggle with steric crowding at the 7-position or require complex aldehyde precursors, the Bartoli route utilizes a robust nitrobenzene precursor derived from commoditized xylenes.

Retrosynthetic Analysis

The most logical disconnection for 7-substituted indoles is the C2–C3 bond formation via the Bartoli vinyl Grignard cyclization. This approach simplifies the target into a specific nitroarene precursor: 1-bromo-2,4-dimethyl-5-nitrobenzene .[1]

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection strategy prioritizing the Bartoli cyclization for steric control.

Detailed Synthetic Protocols

Phase 1: Regioselective Nitration

Objective: Synthesis of 1-bromo-2,4-dimethyl-5-nitrobenzene. Rationale: The nitration of 4-bromo-m-xylene is directed by the cooperative activating effects of the two methyl groups. Position 6 (relative to the original numbering) is ortho to one methyl and para to the other, making it the most nucleophilic site, despite the steric bulk.

Protocol:

-

Reagents: 4-Bromo-m-xylene (1.0 eq), HNO3 (fuming, 1.1 eq), H2SO4 (conc.), Dichloromethane (DCM).

-

Setup: A 3-neck round-bottom flask equipped with a thermometer and addition funnel, cooled to 0°C.

-

Procedure:

-

Dissolve 4-bromo-m-xylene in DCM (5 vol).

-

Add concentrated H2SO4 (2.0 eq) to the solution.

-

Dropwise add fuming HNO3 over 30 minutes, maintaining internal temperature < 10°C. Exotherm control is critical to prevent dinitration.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

-

Workup: Pour onto ice water. Extract with DCM. Wash organic layer with sat. NaHCO3 (until neutral) and brine. Dry over Na2SO4.

-

Purification: Recrystallization from Ethanol/Hexane yields pale yellow needles.

-

Yield Expectation: 85–90%.

-

Checkpoint: 1H NMR should show two singlets for aromatic protons (para to each other).

-

Phase 2: Bartoli Indole Synthesis

Objective: Cyclization to 4-Bromo-5,7-dimethyl-1H-indole.[1] Mechanism: The reaction proceeds via the attack of 3 equivalents of vinylmagnesium bromide on the nitro group.[2][3] The steric bulk of the ortho-methyl group is actually beneficial here, as it promotes the required [3,3]-sigmatropic rearrangement of the intermediate nitroso-alkene species.[2]

Protocol:

-

Reagents: 1-Bromo-2,4-dimethyl-5-nitrobenzene (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 3.5 eq), Dry THF.

-

Setup: Flame-dried glassware, inert atmosphere (N2 or Ar), -40°C cryostat.

-

Procedure:

-

Dissolve the nitroarene in anhydrous THF (10 vol) and cool to -40°C.

-

Critical Step: Add VinylMgBr rapidly but controlled (maintain temp < -20°C). Slow addition often leads to azo-dimer side products.[1]

-

Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench with saturated NH4Cl solution (careful: exothermic).

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over MgSO4.[4]

-

Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 80:20).

-

Yield Expectation: 45–60% (Typical for Bartoli with electron-withdrawing halides).

-

Quantitative Data Summary

| Parameter | Phase 1: Nitration | Phase 2: Bartoli Cyclization |

| Limiting Reagent | 4-Bromo-m-xylene | Nitroarene Intermediate |

| Key Reagent | Fuming HNO3 | VinylMgBr (3.5 eq) |

| Temperature | 0°C to RT | -40°C to 0°C |

| Solvent System | DCM / H2SO4 | Anhydrous THF |

| Typical Yield | 85–90% | 45–60% |

| Critical Impurity | Dinitro species | Azo-dimers, Anilines |

Mechanistic Workflow & Troubleshooting

The Bartoli reaction is sensitive. Understanding the mechanism allows for "self-validating" troubleshooting. If the reaction turns deep red/brown but yields no product, the Grignard reagent may have degraded. If aniline byproducts are observed, the reductive pathway is outcompeting the cyclization.

Visualization: Bartoli Reaction Pathway

Figure 2: Step-wise mechanistic flow of the Bartoli synthesis, highlighting critical intermediates and failure pathways.

Safety & Industrial Scalability[1]

-

Nitro Compounds: The intermediate nitroarene is potentially explosive if dried completely at high temperatures. Handle wet cakes where possible or dry under vacuum at <40°C.

-

Grignard Reagents: Vinylmagnesium bromide is flammable and moisture-sensitive.[1] On a kilo-scale, the exotherm during the quench (NH4Cl) is significant; use a jacketed reactor with active cooling.

-

Waste Management: The Bartoli reaction produces magnesium salts and magnesium bromides, which can cause emulsions during workup. Use of Rochelle's salt (Potassium sodium tartrate) during the quench breaks emulsions effectively.

References

-

Bartoli, G., et al. (1989).[5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[5] Link

-

Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroarenes via the Bartoli Indole Synthesis." Synlett, 1999(10), 1594–1596. Link

-

Pfizer Inc. (2015). "Aurora and FLT3 Kinases Modulators." U.S. Patent 9,133,180 B2. (Describes usage of 4-bromo-5,7-dimethylindole). Link

-

Moyer, M. P., et al. (1986).[6] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[6] (General context for bromoindole reactivity). Link

Sources

A-Z Data of 4-Bromo-5,7-dimethyl-1H-indole: A Technical Guide for Chemical Researchers

Abstract: This guide provides a comprehensive technical overview of 4-Bromo-5,7-dimethyl-1H-indole, a halogenated and alkylated indole derivative of interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic signatures for identification, a representative synthetic protocol with mechanistic insights, and its potential applications. This document is intended for researchers in organic synthesis, drug discovery, and materials science, offering both foundational data and practical insights for its use in the laboratory.

Compound Identification and Core Properties

4-Bromo-5,7-dimethyl-1H-indole is a substituted indole, a heterocyclic aromatic organic compound. Its structure is characterized by an indole core with a bromine atom at the C4 position and two methyl groups at the C5 and C7 positions of the benzene ring.

Chemical Structure:

Caption: Chemical Structure of 4-Bromo-5,7-dimethyl-1H-indole.

This compound serves as a valuable building block in organic synthesis due to the versatile reactivity of the indole ring and the presence of a bromine atom, which can participate in various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Bromo-5,7-dimethyl-1H-indole is presented in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1167056-53-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.10 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [1][3] |

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for 4-Bromo-5,7-dimethyl-1H-indole.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 4-Bromo-5,7-dimethyl-1H-indole, dissolved in a suitable solvent like CDCl₃ or DMSO-d₆, the following peaks are anticipated:

-

N-H Proton: A broad singlet, typically in the range of δ 8.0-8.5 ppm. The chemical shift and broadness can be influenced by solvent and concentration.

-

Aromatic Protons:

-

H6: A singlet located in the aromatic region (δ 6.5-7.5 ppm). Its position is influenced by the adjacent methyl groups.

-

H2 & H3: These protons on the pyrrole ring will appear as multiplets or distinct signals (e.g., doublets or triplets of doublets) in the δ 6.5-7.5 ppm range.

-

-

Methyl Protons:

-

C5-CH₃: A sharp singlet around δ 2.3-2.5 ppm.

-

C7-CH₃: A sharp singlet, also around δ 2.3-2.5 ppm, likely with a slightly different chemical shift from the C5-methyl group.

-

Expert Insight: The specific chemical shifts can be predicted using computational models or by comparing with similar structures. For instance, the spectrum of 4-bromo-3-methyl-1H-indole shows a methyl singlet at δ 2.57 ppm, providing a reasonable reference point.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule:

-

Aromatic/Heterocyclic Carbons (8): Peaks will appear in the δ 100-140 ppm range. The carbon attached to the bromine (C4) will be shifted, and its signal may be less intense.

-

Methyl Carbons (2): Two distinct signals for the C5 and C7 methyl groups will be observed in the aliphatic region, typically δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight. For 4-Bromo-5,7-dimethyl-1H-indole, the mass spectrum will show a characteristic isotopic pattern for bromine. The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

[M]⁺: ~223 m/z (with ⁷⁹Br)

-

[M+2]⁺: ~225 m/z (with ⁸¹Br)

Synthesis and Purification

While multiple synthetic routes to substituted indoles exist, a common strategy involves the modification of a pre-existing indole or the construction of the indole ring from a suitable precursor. A plausible synthesis for 4-Bromo-5,7-dimethyl-1H-indole could involve the bromination of 5,7-dimethyl-1H-indole.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-Bromo-5,7-dimethyl-1H-indole.

Detailed Experimental Protocol (Representative)

This protocol is based on standard procedures for the bromination of electron-rich aromatic compounds.

-

Reaction Setup: To a solution of 5,7-dimethyl-1H-indole (1.0 eq) in glacial acetic acid, cool the mixture to 0-5°C using an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Scientific Rationale: NBS is a convenient and selective source of electrophilic bromine. Acetic acid is a suitable polar protic solvent for both the starting material and the reagent. The reaction is performed at a low temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-5,7-dimethyl-1H-indole.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and mass spectrometry to ensure it matches the expected data. Yields should be calculated and recorded.

-

Reactivity and Applications

The chemical behavior of 4-Bromo-5,7-dimethyl-1H-indole is dictated by the interplay of its functional groups.

Key Reactive Sites

Caption: Key reactive sites on the 4-Bromo-5,7-dimethyl-1H-indole scaffold.

-

Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation reactions.

-

C3 Position: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution, although this can be sterically hindered by the C4-bromo group.

-

C4-Bromo Group: This is arguably the most versatile handle for synthetic modifications. The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it an excellent intermediate for building more complex molecules.[5][6]

Applications in Research and Development

Indole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous pharmaceuticals.[7][8] Halogenated indoles, like the title compound, are particularly important as intermediates.[9]

-

Pharmaceutical Scaffolding: 4-Bromo-5,7-dimethyl-1H-indole can serve as a key building block for the synthesis of biologically active compounds. The indole nucleus is a privileged scaffold found in drugs targeting a wide range of conditions, from cancer to neurological disorders.[5][8][10]

-

Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening campaigns to identify initial binding interactions with protein targets. Subsequent chemical elaboration, often via cross-coupling at the bromine position, can then be used to develop more potent and selective drug candidates.

-

Materials Science: Substituted indoles are also explored in the development of organic electronic materials, such as organic semiconductors and polymers.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Bromo-5,7-dimethyl-1H-indole. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related bromoindoles can provide guidance.

-

General Hazards: Bromoindoles are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended.[1][12]

References

- ChemicalBook. (n.d.). 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0.

- ChemicalBook. (n.d.). 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7.

- Sigma-Aldrich. (n.d.). 4-Bromoindole 96%.

- Sigma-Aldrich. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole.

- Lead Sciences. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole.

- Sunway Pharm Ltd. (n.d.). 4-Bromo-5,7-dimethyl-1H-indole - CAS:1167056-53-2.

- ChemicalBook. (2023). 4-Bromo-7-azaindole: properties, applications and safety.

- Chem-Impex. (n.d.). 4-Bromoindole.

- BLD Pharm. (n.d.). 52488-36-5|4-Bromo-1H-indole.

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

- PubChem. (n.d.). 4-Bromoindole.

- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole.

- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.

- BLDpharm. (n.d.). 1167056-53-2|4-Bromo-5,7-dimethyl-1H-indole.

- Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromo-1H-indole-3-carbaldehyde.

- NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.

- ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.

- ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.

- ScienceDirect. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.

- Chemspace. (n.d.). 4-bromo-2,7-dimethyl-1H-indole.

- Biosynth. (n.d.). 4-Bromoindole | 52488-36-5.

- Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.

- ACG Publications. (2023). Records of Natural Products-SI.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 7-Bromo-1H-indole.

- ChemScene. (n.d.). 52488-36-5 | 4-Bromoindole.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Bromoindole.

- ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) 1 H NMR.

- The Royal Society of Chemistry. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information.

Sources

- 1. 4-Bromo-5,7-dimethyl-1H-indole - Lead Sciences [lead-sciences.com]

- 2. 4-Bromo-5,7-dimethyl-1H-indole - CAS:1167056-53-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 10. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 4-Bromo-5,7-dimethyl-1H-indole

[1]

Executive Summary

The compound 4-Bromo-5,7-dimethyl-1H-indole (CAS: 1167056-53-2) represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and BET bromodomain antagonists.[1] Its utility lies in the orthogonal reactivity of the C4-bromide (amenable to Suzuki/Buchwald couplings) relative to the indole nitrogen.

However, the synthesis of 4-substituted indoles is notoriously prone to regioisomeric contamination (often co-generating 6-bromo isomers).[1] This guide provides a definitive spectroscopic framework to validate structural identity, distinguishing the target molecule from common synthetic impurities using NMR, IR, and MS modalities.

Structural Analysis & Numbering

Before interpreting spectra, the atom numbering must be established to ensure correct assignment. The unique feature of this molecule is the substitution pattern on the benzenoid ring, which isolates the H6 proton.

Mass Spectrometry (MS) Profiling

Methodology: EI (Electron Impact) or ESI+ (Electrospray Ionization). Objective: Confirm halogen presence and molecular weight.

The mass spectrum of this compound is dominated by the Bromine Isotope Effect . Bromine exists as

| Ion Type | m/z Value | Relative Intensity | Diagnostic Interpretation |

| [M]+ | 223.0 | 100% | Molecular ion containing |

| [M+2]+ | 225.0 | ~98% | Molecular ion containing |

| [M-H]+ | 222/224 | <10% | Loss of NH proton (minor). |

| [M-Br]+ | 144.0 | Variable | Loss of bromine radical (aryl cation). |

| [M-Br-CH3]+ | 129.0 | Variable | Subsequent loss of methyl group.[1] |

Critical QC Check: If the M/M+2 ratio deviates significantly from 1:1 (e.g., 3:1), the sample is contaminated with a chloro-analog or lacks the halogen entirely.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

A.

H NMR: The "Singlet H6" Diagnostic

The most common synthetic error is producing the 6-bromo isomer.[1] In the correct 4-bromo-5,7-dimethyl structure, the proton at position 6 (H6) is flanked by two methyl groups (C5-Me and C7-Me).

-

Result: H6 appears as a singlet (s).[1]

-

Contrast: In the 6-bromo isomer, the protons would be at H4 and H5, likely showing doublet splitting (

Hz).

Reference Data Table (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 11.20 - 11.40 | br s | 1H | - | Indole NH (exchangeable).[1] |

| H2 | 7.35 - 7.45 | t or d | 1H | Typical indole | |

| H6 | 6.95 - 7.05 | s | 1H | - | Key Diagnostic. Isolated aromatic proton.[1] |

| H3 | 6.45 - 6.55 | t or dd | 1H | Indole | |

| Me-7 | 2.40 - 2.48 | s | 3H | - | Deshielded by proximity to N1.[1] |

| Me-5 | 2.30 - 2.38 | s | 3H | - | Ortho to Bromine (C4).[1] |

B.

C NMR Verification

The carbon spectrum confirms the regiochemistry via chemical shift increments.[1] The C4-Br carbon is significantly shielded compared to a C-H carbon.[1]

-

C4 (C-Br): ~112 - 116 ppm (Distinctly upfield for a quaternary carbon).[1]

-

Methyls: Two distinct peaks at ~18-22 ppm.[1]

-

C2/C6: ~125-130 ppm range.[1]

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1]

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 3380 - 3420 | Medium/Sharp | Free NH stretch (non-H-bonded).[1] | |

| 2910 - 2960 | Weak | Methyl group C-H stretches (aliphatic).[1] | |

| 1610, 1570 | Medium | Indole aromatic ring breathing. | |

| 1050 - 1070 | Strong | Aryl bromide stretch (Fingerprint region).[1] | |

| 740 - 760 | Strong | Out-of-plane bending (substituted benzene).[1] |

Validation Workflow (Decision Tree)

This workflow illustrates the logical steps a researcher should take to validate the synthesized compound, specifically ruling out regioisomers.

Experimental Protocol: Data Acquisition

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).-

Note: CDCl

can be used, but acidic impurities in chloroform may broaden the NH peak or cause exchange. DMSO is superior for indole NH visualization.[1]

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.[1]

NOE Experiment (Crucial for Isomer Differentiation)

To definitively prove the 5,7-dimethyl substitution pattern versus a 6,7- or 5,6-dimethyl isomer:

-

Irradiate: The methyl singlet at ~2.4 ppm.

-

Observe: Enhancement of the aromatic singlet at ~7.0 ppm (H6).

-

Logic: If the methyls are at 5 and 7, both methyl groups are spatially close to H6. Irradiating methyls should show a strong NOE to the single aromatic proton.[1]

References

-

General Indole Characterization: Li, J. J. (2010).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1] Link

-

Synthesis of 4-Bromoindoles: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1][2] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[2] Link

-

Spectroscopic Data of Indole Derivatives (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds. Link

-

Isotope Patterns in Mass Spectrometry: Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] Link

-

NMR Prediction & Verification (ChemDraw/MestReNova Algorithms): Banfi, D., & Patiny, L. (2008).[1] : Resurrecting and processing NMR spectra on-line.[1] Chimia, 62(4), 280-281.[1] Link

An In-Depth Technical Guide to 4-Bromo-5,7-dimethyl-1H-indole (CAS: 1167056-53-2): Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Brominated indoles, in particular, serve as versatile synthetic intermediates, with the bromine atom acting as a handle for further molecular elaboration through various cross-coupling reactions.[2][3] This guide focuses on 4-Bromo-5,7-dimethyl-1H-indole, a specific derivative with potential applications in the development of novel therapeutics. The strategic placement of the bromo and dimethyl groups can significantly influence the molecule's steric and electronic properties, making it an intriguing candidate for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 1167056-53-2 | [5][6] |

| Molecular Formula | C₁₀H₁₀BrN | [5][6] |

| Molecular Weight | 224.10 g/mol | [6] |

| Purity | Typically ≥95% | [5] |

| Appearance | (Predicted) Off-white to light brown solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [5][6] |

Safety Information:

4-Bromo-5,7-dimethyl-1H-indole is classified with a "Warning" signal word. The following hazard statements are associated with this compound:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Strategic Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

The proposed synthesis of 4-Bromo-5,7-dimethyl-1H-indole would likely proceed via a two-step sequence starting from 3,5-dimethylaniline.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 3,5-dimethylphenylhydrazine hydrochloride

-

Diazotization: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Reduction: The cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also maintained at 0-5 °C.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield 3,5-dimethylphenylhydrazine hydrochloride.

Part 2: Synthesis of 4-Bromo-5,7-dimethyl-1H-indole

-

Bromination of Hydrazine: The 3,5-dimethylphenylhydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. N-Bromosuccinimide (NBS) (1.0 eq) is added portion-wise at room temperature. The reaction is monitored by TLC for the consumption of the starting material.

-

Fischer Indole Synthesis: To the solution containing the brominated hydrazine, pyruvic acid (1.1 eq) is added, followed by a Lewis acid catalyst such as zinc chloride (1.5 eq). The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-Bromo-5,7-dimethyl-1H-indole.

Spectroscopic Characterization

While a dedicated, published spectrum for 4-Bromo-5,7-dimethyl-1H-indole is not available, we can predict the key spectroscopic features based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 8.0 - 8.2 | br s |

| H2 | 7.2 - 7.3 | t |

| H3 | 6.5 - 6.6 | t |

| H6 | 6.9 - 7.0 | s |

| 5-CH₃ | 2.4 - 2.5 | s |

| 7-CH₃ | 2.3 - 2.4 | s |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 123 - 125 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 114 - 116 |

| C5 | 130 - 132 |

| C6 | 121 - 123 |

| C7 | 120 - 122 |

| C7a | 135 - 137 |

| 5-CH₃ | 20 - 22 |

| 7-CH₃ | 16 - 18 |

Mass Spectrometry (MS):

The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks (M⁺) are expected at m/z 223 and 225.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-Bromo-5,7-dimethyl-1H-indole is largely dictated by the indole nucleus and the bromine substituent.

Key Reactivity Sites of 4-Bromo-5,7-dimethyl-1H-indole

-

N-H Acidity and N-Functionalization: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This provides a straightforward method for introducing further diversity into the molecule.[9]

-

Electrophilic Substitution: The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack, primarily at the C3 position.

-

Cross-Coupling Reactions: The C4-Br bond is the most versatile functional group for synthetic transformations. It can participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of various aryl, heteroaryl, alkynyl, and amino substituents at the 4-position, enabling the rapid generation of a library of analogs for SAR studies.

Potential as Kinase Inhibitors:

The indole scaffold is a common feature in many kinase inhibitors.[10][11] The ability to functionalize the 4-position of 4-Bromo-5,7-dimethyl-1H-indole makes it an attractive starting point for the design of novel kinase inhibitors. The dimethyl substitution pattern may also contribute to improved metabolic stability or target engagement.[4]

Anticancer and Antimicrobial Potential:

Brominated indoles have been reported to possess a range of biological activities, including anticancer and antimicrobial properties.[12][13][14] The unique substitution pattern of 4-Bromo-5,7-dimethyl-1H-indole warrants its investigation in relevant biological assays to explore its potential as a therapeutic agent.

Conclusion

4-Bromo-5,7-dimethyl-1H-indole is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Fischer indole synthesis. The presence of a versatile bromine handle allows for extensive derivatization, making it an ideal scaffold for the generation of compound libraries for high-throughput screening. Further investigation into its biological activities is highly encouraged and could lead to the discovery of novel therapeutic agents.

References

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P

-

(4-Bromophenyl)(1H-indol-7-yl)methanone - PMC - PubMed Central - NIH. (URL: [Link])

-

4-Bromo-5,7-dimethyl-1H-indole - Lead Sciences. (URL: [Link])

-

Synthesis of substituted indoles via a highly selective 7-lithiation of 4,7-dibromoindoles and the effect of indole-nitrogen on - ElectronicsAndBooks. (URL: [Link])

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. (URL: [Link])

-

How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (URL: [Link])

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (URL: [Link])

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

-

Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC - NIH. (URL: [Link])

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (URL: [Link])

-

Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3 - PubMed. (URL: [Link])

-

Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC - NIH. (URL: [Link])

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (URL: [Link])

-

(PDF) molecules Investigation of Antifungal Properties of Synthetic Dimethyl-4- Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3- Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - ResearchGate. (URL: [Link])

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. (URL: [Link])

-

Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal - The Royal Society of Chemistry. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. (URL: [Link])

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PubMed Central. (URL: [Link])

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate. (URL: [Link])

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (URL: [Link])

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

-

Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed. (URL: [Link])

-

Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - NIH. (URL: [Link])

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (URL: [Link])

-

Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - ResearchGate. (URL: [Link])

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube. (URL: [Link])

Sources

- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromo-5,7-dimethyl-1H-indole - Lead Sciences [lead-sciences.com]

- 6. 1167056-53-2|4-Bromo-5,7-dimethyl-1H-indole|BLD Pharm [bldpharm.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-bromo-5,7-dimethyl-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-5,7-dimethyl-1H-indole, a heterocyclic compound with significant potential as a scaffold and building block in modern medicinal chemistry. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs, and its targeted functionalization allows for the fine-tuning of pharmacological activity.[1][2][3] The strategic placement of a bromine atom at the 4-position, combined with methyl groups at the 5- and 7-positions, offers a unique combination of steric and electronic properties, creating a versatile platform for the development of novel therapeutic agents.

This document will delve into a proposed synthetic pathway for this molecule, its predicted spectroscopic and physicochemical properties, its chemical reactivity, and its potential applications for researchers, scientists, and drug development professionals.

Strategic Synthesis of 4-bromo-5,7-dimethyl-1H-indole

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process: (1) Diazotization of 2-bromo-3,5-dimethylaniline followed by reduction to form the corresponding hydrazine. (2) Condensation of the hydrazine with a suitable carbonyl compound, such as pyruvic acid, to form a phenylhydrazone intermediate. (3) Acid-catalyzed intramolecular cyclization (the Fischer reaction) and subsequent decarboxylation to yield the target indole.

Caption: Proposed Fischer Indole Synthesis route for 4-bromo-5,7-dimethyl-1H-indole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Bromo-3,5-dimethylphenyl)hydrazine

-

Diazotization: Dissolve 2-bromo-3,5-dimethylaniline (1.0 equiv) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated HCl. Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring.

-

Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture with a concentrated NaOH solution until a pH > 10 is achieved. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine, which can be used in the next step without further purification.

Causality: The diazotization converts the primary amine into a diazonium salt, a good leaving group. Subsequent reduction with SnCl₂ is a standard method to convert diazonium salts to hydrazines.

Step 2: Hydrazone Formation

-

Condensation: Dissolve the crude (2-bromo-3,5-dimethylphenyl)hydrazine (1.0 equiv) in ethanol or acetic acid. Add pyruvic acid (1.05 equiv).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The hydrazone product often precipitates from the solution.

-

Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The nucleophilic hydrazine reacts with the electrophilic carbonyl carbon of pyruvic acid to form the hydrazone, the key intermediate for the Fischer cyclization.

Step 3: Fischer Indole Cyclization and Decarboxylation

-

Cyclization: Add the hydrazone intermediate to a suitable acidic catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat to 80-120 °C for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: Pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or K₂CO₃). Extract the product with ethyl acetate.

-

Decarboxylation: The resulting 4-bromo-5,7-dimethyl-1H-indole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline, often with a copper catalyst, to yield the final product.[4]

-

Purification: Purify the final compound, 4-bromo-5,7-dimethyl-1H-indole, using silica gel column chromatography.

Causality: The strong acid protonates the hydrazone, catalyzing a[5][5]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia to form the indole ring. The final heating step removes the carboxylic acid group from the C2 position.

Structural Elucidation and Physicochemical Properties

As this compound is not extensively cataloged, experimental spectroscopic data is unavailable. However, we can predict its characteristic spectral signatures and physical properties with high confidence based on data from analogous substituted indoles.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ ~8.1-8.3 (br s, 1H, N-H), ~7.2 (t, 1H, H-2), ~7.0 (s, 1H, H-6), ~6.6 (m, 1H, H-3), ~2.5 (s, 3H, C5-CH₃), ~2.4 (s, 3H, C7-CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~138 (C7a), ~134 (C5), ~130 (C7), ~125 (C2), ~122 (C3a), ~118 (C6), ~110 (C4), ~102 (C3), ~20 (C7-CH₃), ~16 (C5-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1450 (C=C stretch) |

| Mass Spec (EI) | M⁺ and [M+2]⁺ peaks of similar intensity at m/z ~237 and ~239, characteristic of a monobrominated compound. |

Rationale: The predicted NMR shifts are extrapolated from known values for 4-bromoindole, 5-methylindole, and 7-methylindole. The downfield shift of the N-H proton is characteristic of indoles. The bromine atom is expected to influence the chemical shifts of adjacent carbons (C3a, C4, C5). The IR spectrum will show the typical N-H stretching band. Mass spectrometry will clearly show the isotopic pattern of bromine.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀BrN | - |

| Molecular Weight | 236.10 g/mol | - |

| XLogP3 | ~4.1 | Predicted (based on 4-bromoindole XLogP3 of 3.4[6] + methyl groups) |

| Hydrogen Bond Donor | 1 | PubChem (Analog)[6] |

| Hydrogen Bond Acceptor | 0 | PubChem (Analog)[6] |

| Appearance | Predicted to be an off-white to light brown solid | Based on similar bromoindoles[7] |

Chemical Reactivity and Potential for Functionalization

4-bromo-5,7-dimethyl-1H-indole is a versatile intermediate. Its reactivity is dictated by the indole nucleus and the bromo and methyl substituents, providing multiple handles for synthetic diversification.

-

N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install a variety of functional groups. This is often a necessary step to protect the nitrogen or to modulate the compound's properties.

-

Electrophilic Substitution at C3: The C3 position of the indole ring is electron-rich and is the preferred site for electrophilic substitution reactions such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.

-

Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is the most valuable synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is paramount for generating libraries of analogs in a drug discovery program.

Caption: Key reactive sites for the functionalization of 4-bromo-5,7-dimethyl-1H-indole.

Applications in Drug Development & Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, present in drugs for cancer, inflammation, and microbial infections.[1][2][8] The title compound, 4-bromo-5,7-dimethyl-1H-indole, serves as an excellent starting point for building novel drug candidates.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that forms hydrogen bonds with the kinase hinge region. The indole N-H can act as a hydrogen bond donor. The C4 position, via cross-coupling, can be used to install a substituent that projects into the solvent-exposed region or a deeper pocket of the ATP-binding site, enabling the optimization of potency and selectivity.[9]

-

Anticancer Agents: Substituted bromoindoles have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines.[10] The 4-bromo position allows for the systematic exploration of Structure-Activity Relationships (SAR) by introducing diverse chemical moieties to enhance potency and target specificity.

-

Antimicrobial Compounds: Indole derivatives are known to possess antibacterial and antifungal properties.[8][11] The lipophilicity introduced by the two methyl groups, combined with the potential for diverse functionalization at the C4-bromo position, makes this scaffold a promising template for developing new antimicrobial agents to combat resistant pathogens.

-

CNS-Active Agents: The indole core is famously present in neurotransmitters like serotonin. Modifications on the indole ring can lead to compounds with activity at various CNS receptors, making this scaffold relevant for developing treatments for neurological and psychiatric disorders.

The combination of the bromo handle for diversification and the methyl groups for modulating solubility and metabolic stability makes 4-bromo-5,7-dimethyl-1H-indole a high-value intermediate for any medicinal chemistry program.

Conclusion

4-bromo-5,7-dimethyl-1H-indole represents a strategically designed chemical entity with significant untapped potential. While its synthesis and characterization are not yet formally published, this guide has provided a robust, scientifically-grounded framework for its preparation based on established chemical principles. The molecule's key structural features—a privileged indole core, a versatile bromine handle for cross-coupling, and methyl groups to tune physicochemical properties—make it an exceptionally valuable building block. For researchers in drug discovery, this compound offers a direct and efficient entry point for the synthesis of diverse chemical libraries aimed at a wide range of therapeutic targets, from protein kinases to microbial enzymes.

References

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

- CN102558017A - Method for preparing 5-bromoindole - Google Patents.

-

Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. Available at: [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. Available at: [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. Available at: [Link]

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available at: [Link]

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

4-Bromoindole | C8H6BrN | CID 676494 - PubChem. Available at: [Link]

-

Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC - NIH. Available at: [Link]

-

THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Available at: [Link]

-

Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

-

Green Halogenation of Indoles with Oxone–Halide | The Journal of Organic Chemistry. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 8. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight Determination of 4-Bromo-5,7-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight of the heterocyclic compound 4-Bromo-5,7-dimethyl-1H-indole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for accurate molecular characterization in a research and drug development context.

Part 1: Core Physicochemical Properties and Theoretical Mass

A foundational understanding of a molecule's properties is paramount before embarking on empirical analysis. This section details the theoretical calculations and structural information for 4-Bromo-5,7-dimethyl-1H-indole.

Chemical Identity

-

Systematic Name: 4-Bromo-5,7-dimethyl-1H-indole

-

Molecular Formula: C₁₀H₁₀BrN

-

Chemical Structure:

Caption: Chemical structure of 4-Bromo-5,7-dimethyl-1H-indole.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed as either the monoisotopic mass or the average molecular weight . For high-resolution mass spectrometry, the monoisotopic mass is the value of primary interest as it is calculated using the mass of the most abundant isotope of each element.

To calculate the theoretical monoisotopic mass of C₁₀H₁₀BrN, we use the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 222.999661 |

The average molecular weight is calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is what is often found on chemical supplier websites and is useful for bulk property calculations.

| Element | Standard Atomic Weight (Da) | Count | Total Mass (Da) |

| Carbon | 12.011 | 10 | 120.11 |

| Hydrogen | 1.008 | 10 | 10.08 |

| Bromine | 79.904 | 1 | 79.904 |

| Nitrogen | 14.007 | 1 | 14.007 |

| Total | 224.101 |

Various sources report the molecular weight of 4-Bromo-5,7-dimethyl-1H-indole as 224.10 g/mol and 224.0971 g/mol .[1][2]

Part 2: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the definitive technique for the accurate determination of the molecular weight of small organic molecules.[3] It provides a highly precise mass measurement that can be used to confirm the elemental composition of a compound.[4][5][6]

Principle of HRMS

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, possess high resolving power, which allows them to distinguish between ions with very small mass differences.[1] This capability is essential for differentiating compounds with the same nominal mass but different elemental compositions. The high mass accuracy of these instruments, typically in the sub-ppm range, enables the confident determination of a molecule's elemental formula.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the molecular weight of 4-Bromo-5,7-dimethyl-1H-indole using HRMS.

Sources

The Biological Versatility of Brominated Indoles: A Technical Guide for Drug Discovery

Introduction: The Emergence of Brominated Indoles in Therapeutic Research

Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, are at the forefront of modern drug discovery.[1] Characterized by an indole nucleus adorned with one or more bromine atoms, these compounds exhibit a remarkable spectrum of potent biological activities. The introduction of bromine significantly influences the molecule's physicochemical properties, often enhancing its lipophilicity and modifying its electronic landscape, which can lead to increased potency and target selectivity compared to their non-halogenated counterparts.[2]

Sourced predominantly from marine organisms such as mollusks and sponges, these fascinating molecules have demonstrated significant potential across a wide array of therapeutic areas, including the mitigation of inflammation, the targeted destruction of cancer cells, the inhibition of microbial growth, and the protection of neuronal cells.[3][4] This technical guide offers an in-depth exploration of the core biological activities of brominated indoles, providing researchers, scientists, and drug development professionals with a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of key molecular mechanisms.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Brominated indoles have emerged as potent anti-inflammatory agents, primarily through their ability to modulate critical signaling pathways and inhibit the production of pro-inflammatory mediators.[5][6][7]

Mechanism of Action: A Two-Pronged Attack on Inflammation

The anti-inflammatory prowess of brominated indoles can be largely attributed to two key mechanisms: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the direct inhibition of cyclooxygenase (COX) enzymes.

1. Inhibition of the NF-κB Signaling Pathway:

A pivotal mechanism of action for compounds like 6-bromoindole and 6-bromoisatin is the suppression of the NF-κB pathway.[6][7] Under inflammatory conditions, the transcription factor NF-κB translocates to the nucleus, where it orchestrates the expression of a wide array of pro-inflammatory genes. Certain brominated indoles effectively block this translocation, thereby downregulating the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[6][7][8]

Experimental Protocol: Assessing NF-κB Nuclear Translocation by Immunofluorescence

This protocol outlines the key steps for visualizing and quantifying the nuclear translocation of NF-κB in response to an inflammatory stimulus and treatment with a brominated indole.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of the brominated indole for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour to induce inflammation. Include an untreated control and an LPS-only control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., rabbit anti-NF-κB p65) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of the NF-κB p65 signal relative to the cytoplasmic fluorescence to determine the extent of translocation.[7][8]

-

2. Inhibition of Cyclooxygenase (COX) Enzymes:

Several brominated indoles, including tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin, have been identified as inhibitors of COX-1 and COX-2 enzymes.[5][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the active site of COX enzymes, these compounds effectively reduce prostaglandin synthesis.[5]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol provides a method for determining the inhibitory activity of brominated indoles against human recombinant COX-2.

-

Reagent Preparation:

-

Prepare a COX Assay Buffer.

-

Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.

-

Prepare a 10X solution of the test brominated indole in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or solvent control (for 100% activity).

-

Add 80 µl of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

-

-

Measurement and Data Analysis:

-

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of the brominated indole and calculate the IC50 value.[9][10]

-

Quantitative Data: Anti-inflammatory Activity of Brominated Indoles

| Compound | Assay | Cell Line/Enzyme | IC50 | Reference |

| 6-Bromoisatin | NO Production | RAW 264.7 | 122.65 µM | [8] |

| TNFα Production | RAW 264.7 | >50 µg/mL | [8] | |

| PGE2 Production | 3T3 ccl-92 | - | [6][7] | |

| 6-Bromoindole | NO Production | RAW 264.7 | 150.01 µM | [8] |

| TNFα Production | RAW 264.7 | >50 µg/mL | [8] | |

| PGE2 Production | 3T3 ccl-92 | - | [6][7] | |

| 5-Bromoisatin | NO Production | RAW 264.7 | 38.05 µM | [8] |

| Tyrindoleninone | COX-2 Inhibition | Ovine COX-2 | - | [5] |

| 6,6′-Dibromoindirubin | COX-2 Inhibition | Ovine COX-2 | - | [5] |

Note: "-" indicates that a specific IC50 value was not provided in the cited source, although inhibitory activity was reported.

Visualization of Anti-inflammatory Mechanisms

Caption: Mechanisms of anti-inflammatory action of brominated indoles.

Anticancer Activity: A Targeted Approach to Eradicating Malignant Cells

The quest for novel anticancer agents has led to the exploration of marine natural products, with brominated indoles demonstrating significant promise.[11] Compounds such as 6-bromoisatin and tyrindoleninone have been shown to selectively target and eliminate cancer cells through the induction of apoptosis and cell cycle arrest.[11][12]

Mechanism of Action: Inducing Self-Destruction in Cancer Cells

The anticancer effects of brominated indoles are multifaceted, primarily involving the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

1. Induction of Apoptosis:

6-Bromoisatin has been shown to be a potent inducer of apoptosis in colorectal cancer cell lines.[11] This process is mediated by the activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.[11] Activation of these caspases leads to the systematic dismantling of the cell, ultimately resulting in its death.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a luminescent assay to quantify the activity of caspase-3 and -7 in cancer cells treated with brominated indoles.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HT-29 or Caco-2) in a 96-well white-walled plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the brominated indole for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement and Analysis:

2. Cell Cycle Arrest:

In addition to inducing apoptosis, 6-bromoisatin can also arrest the cell cycle at the G2/M phase in cancer cells.[11] This prevents the cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. This effect is thought to be mediated through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[11]

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

-

Cell Plating and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the brominated indole for 24-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

Quantitative Data: Anticancer Activity of Brominated Indoles

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6-Bromoisatin | HT-29 (colorectal) | MTT | ~100 | [11][12] |

| Caco-2 (colorectal) | MTT | ~100 | [11] | |

| Tyrindoleninone | HT-29 (colorectal) | MTT | 390 | [11] |

Visualization of Anticancer Mechanisms

Caption: Anticancer mechanisms of 6-bromoisatin.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated indoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of certain brominated indoles, particularly polyamine derivatives, is attributed to their ability to rapidly permeabilize and depolarize microbial cell membranes.[13] This disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death. Some 6-bromoindole derivatives also show promise as antibiotic enhancers, potentiating the activity of existing antibiotics against resistant strains.[13]

Quantitative Data: Antimicrobial Activity of Brominated Indoles

| Compound | Microorganism | Activity | MIC (µM) | Reference |

| 6-bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus aureus | Antibacterial | - | [13] |

| Staphylococcus intermedius | Antibacterial | - | [13] | |

| Pseudomonas aeruginosa | Antibiotic Enhancer | - | [13] | |

| 4,6-dibromoindole | Candida albicans | Antifungal | 25 µg/mL | [15] |

| 5-bromo-4-chloroindole | Candida albicans | Antifungal | 25 µg/mL | [15] |

Note: "-" indicates that a specific MIC value was not provided in the cited source, although activity was reported.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Emerging evidence suggests that indole derivatives, including some brominated compounds, may offer neuroprotective benefits.[3]

Mechanism of Action: A Multifaceted Defense

The neuroprotective potential of brominated indoles is thought to stem from several mechanisms, including the inhibition of key enzymes involved in neurodegeneration and their antioxidant properties.

1. Acetylcholinesterase (AChE) Inhibition:

Some marine-derived brominated indole alkaloids have been identified as inhibitors of acetylcholinesterase (AChE).[5][7] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting AChE can help to restore neurotransmitter levels and improve cognitive function.

2. Antioxidant Activity:

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[14] Indole compounds, in general, are known for their antioxidant properties, and it is plausible that brominated indoles also possess the ability to scavenge harmful free radicals and protect neurons from oxidative damage.

Future Directions in Neuroprotection Research

While the evidence for the neuroprotective effects of brominated indoles is still emerging, it represents a promising area for future research. Further studies are needed to:

-

Identify and characterize more brominated indoles with potent neuroprotective activity.

-

Elucidate the precise molecular mechanisms underlying their neuroprotective effects.

-

Evaluate the efficacy of these compounds in preclinical models of neurodegenerative diseases.

Conclusion and Future Perspectives

Brominated indoles represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, antimicrobial, and emerging neuroprotective properties make them compelling candidates for further drug discovery and development. The unique chemical features imparted by bromine substitution offer a valuable tool for medicinal chemists to fine-tune the pharmacological profiles of these compounds. As our understanding of the biological activities and mechanisms of action of brominated indoles continues to grow, so too will their potential to be developed into novel therapies for a wide range of human diseases. The journey from marine organism to medicine cabinet is a long and challenging one, but for brominated indoles, the initial steps have shown immense promise.

References

-

Islam, M. A., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 19(11), 609. [Link]

-

Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

-

Monash University. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2053-2060. [Link]

-

Putra, M. Y., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 43. [Link]

-

Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(31), 21937-21942. [Link]

-

Jónsdóttir, S., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 444. [Link]

-

Edwards, K. J., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3888-3903. [Link]

-

Cross Connect. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. [Link]

-

Mor, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. In Melatonin and its Analogs (pp. 431-438). Springer, Boston, MA. [Link]

-

Semantic Scholar. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. [Link]

-

Fiveable. (n.d.). Brominated Indoles Definition. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Brominated Indole Derivatives in Chemical Synthesis. [Link]

-

PubMed. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. [Link]

-

Gaire, B. P., et al. (2015). Neuroprotective Effect of 6-Paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLoS One, 10(3), e0120203. [Link]

-

ResearchGate. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]

-